2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide features a triazolo[4,3-a]pyrazine core substituted at position 8 with a 2,3-dimethylphenoxy group and at position 2 with an acetamide moiety linked to a 4-isopropylphenyl group. Its molecular weight is approximately 433.47 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-15(2)18-8-10-19(11-9-18)26-21(30)14-29-24(31)28-13-12-25-23(22(28)27-29)32-20-7-5-6-16(3)17(20)4/h5-13,15H,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMSMFMCGECLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy and acetamide groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural Analogues of Triazolo[4,3-a]pyrazine Derivatives
Substituent Variations at Position 8
- 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide (): Replaces the 2,3-dimethylphenoxy group with a 4-chlorobenzylsulfanyl moiety. Molecular weight: ~465.9 g/mol (estimated from formula).
- 8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)-one (): Features an amino group at position 8 and a benzylpiperazinylphenyl group. The amino group increases polarity, while the benzylpiperazine enhances solubility and receptor interaction in neurological targets.
Substituent Variations at the Acetamide Side Chain
- 2-[8-(3,5-Dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide (): Substitutes the 4-isopropylphenyl group with a 4-ethoxyphenyl moiety. Molecular weight: 433.47 g/mol, identical to the target compound but with distinct pharmacokinetic properties.
- N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (): Incorporates a phenolic antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via an ethyloxy spacer. Demonstrates dual functionality: triazolo-pyrazine core for target binding + antioxidant for oxidative stress mitigation.
Table 1: Comparative Properties of Selected Analogs
Key Observations:
- Lipophilicity: The 4-isopropyl group in the target compound increases logP compared to ethoxy () or hydrophilic amino groups ().
- Bioactivity: Sulfanyl and amino substituents () may enhance binding to cysteine-rich enzymes or neurotransmitter receptors, whereas phenoxy groups favor kinase interactions.
- Synthetic Complexity : Benzylpiperazine and antioxidant conjugates () require multi-step syntheses, contrasting with the target’s straightforward coupling approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
